4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
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Overview
Description
4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a coumarin moiety, and a benzamide group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Coumarin derivatives, which this compound is a part of, have been known to exhibit a wide range of biological and pharmacological activities . They have been reported to have anti-inflammatory , antibacterial , antifungal , anticoagulant , antioxidant , antiviral , cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .
Mode of Action
Coumarin derivatives have been reported to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulating the reactive oxygen species .
Biochemical Pathways
Coumarin derivatives have been known to interact with multiple biochemical pathways due to their diverse biological activities .
Result of Action
Coumarin derivatives have been reported to exhibit significant anticancer activity through diverse mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multi-step reactions. One common method starts with the preparation of the coumarin derivative, followed by the formation of the thiazole ring and subsequent coupling with the benzamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially leading to compounds with enhanced biological activities .
Scientific Research Applications
4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: The compound’s potential biological activities, such as antimicrobial, antifungal, and anticancer properties, make it a valuable tool in biological research.
Medicine: Its potential therapeutic effects are being explored for the development of new drugs targeting various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and coumarin derivatives, such as:
- 2,4-disubstituted thiazoles
- Coumarin-based compounds with different substituents
Uniqueness
What sets 4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide apart is its unique combination of a thiazole ring, a coumarin moiety, and a benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-methoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S/c1-25-14-8-6-12(7-9-14)18(23)22-20-21-16(11-27-20)15-10-13-4-2-3-5-17(13)26-19(15)24/h2-11H,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXQCRUOISXCMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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